molecular formula C24H29N3OS B15149621 N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline

N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline

Cat. No.: B15149621
M. Wt: 407.6 g/mol
InChI Key: AOVAGBLMBJJJBQ-UHFFFAOYSA-N
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Description

N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-4-ylidene]-2,6-dimethylaniline is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline, methylthiol, and other reagents that facilitate the formation of the spirocyclic core. The reaction conditions may involve:

    Condensation Reactions: Initial steps may include condensation reactions to form intermediate compounds.

    Cyclization: Formation of the spirocyclic structure through cyclization reactions, often under acidic or basic conditions.

    Functional Group Modifications: Introduction of methoxy and methylsulfanyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-8-methyl-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine
  • N-[1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-N-[3-(trifluoromethyl)phenyl]amine

Uniqueness

N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-4-ylidene]-2,6-dimethylaniline is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C24H29N3OS

Molecular Weight

407.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-4-imine

InChI

InChI=1S/C24H29N3OS/c1-17-9-8-10-18(2)21(17)25-22-24(15-6-5-7-16-24)27(23(26-22)29-4)19-11-13-20(28-3)14-12-19/h8-14H,5-7,15-16H2,1-4H3

InChI Key

AOVAGBLMBJJJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)OC

Origin of Product

United States

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